4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide (8a) was synthesized via a [2+2] ketene-imine cycloaddition reaction (Staudinger reaction) []. The specific reaction involved the condensation of p-ethoxyphenyl isocyanate with a ketene equivalent, generated in situ from the corresponding acid chloride and triethylamine.
The primary chemical reaction involving 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide reported in the provided literature is its oxidative N-deprotection using ceric ammonium nitrate (CAN) []. This reaction selectively cleaves the N-(p-ethoxyphenyl) group, yielding the corresponding deprotected 2-azetidinone derivative.
Benzenesulfonamides act as inhibitors for several enzymes, particularly carbonic anhydrases (CAs), which are involved in critical physiological processes like pH regulation and ion transport2568. The inhibition mechanism often involves the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme, which is crucial for its catalytic activity2. For instance, N-substituted benzenesulfonamides have been shown to inhibit human carbonic anhydrase isoform II through binding studies and X-ray crystallography2. Similarly, other derivatives have been found to selectively inhibit carbonic anhydrase isozymes I, II, VII, and XIII, with some compounds exhibiting potent inhibition of hCA VII6. Moreover, benzenesulfonamides have been reported to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury1.
In the medical field, benzenesulfonamides have been explored for their therapeutic potential in treating various diseases. For example, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, with potential applications in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders3. Additionally, N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides have been investigated as aldose reductase inhibitors, which could be beneficial in managing long-term complications of diabetes mellitus4. Furthermore, nonsteroidal glucocorticoid receptor modulators based on the benzenesulfonamide scaffold have been studied for their potential in treating immune-related disorders7.
Benzenesulfonamides have also shown promise in anticancer applications. Some derivatives have demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors, which may be crucial for anti-tumor activity studies5. Ureido-substituted benzenesulfonamides, in particular, have exhibited excellent inhibition of tumor-associated carbonic anhydrases IX and XII, with one compound significantly inhibiting metastasis formation in a breast cancer model8.
The inhibition of kynurenine 3-hydroxylase by benzenesulfonamide derivatives has implications for neuroprotection. Compounds that block this enzyme can increase the concentration of neuroprotective kynurenic acid in the brain, which may be beneficial after neuronal injury1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: